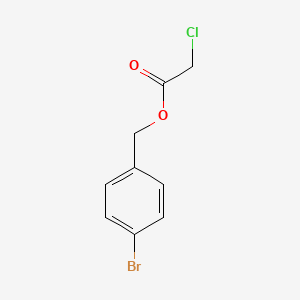
(4-Bromophenyl)methyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methyl chloroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl chloroacetate typically involves the esterification of (4-bromophenyl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)methyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Reduction: The bromine atom on the phenyl ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The methyl group attached to the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C in ethanol or methanol under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted (4-bromophenyl)methyl derivatives.
Reduction: Formation of (4-phenyl)methyl chloroacetate.
Oxidation: Formation of (4-bromophenyl)acetic acid.
Applications De Recherche Scientifique
(4-Bromophenyl)methyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of certain enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a chloroacetate moiety.
(4-Bromophenyl)methanol: Similar structure but with a hydroxyl group instead of a chloroacetate moiety.
(4-Bromophenyl)ethyl acetate: Similar structure but with an ethyl acetate group instead of a methyl chloroacetate moiety.
Uniqueness
(4-Bromophenyl)methyl chloroacetate is unique due to the presence of both a bromine atom and a chloroacetate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
918828-01-0 |
|---|---|
Formule moléculaire |
C9H8BrClO2 |
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-1-7(2-4-8)6-13-9(12)5-11/h1-4H,5-6H2 |
Clé InChI |
UQAWKVBSMPHKKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















